Methyl 1-butylcyclopentane-1-carboxylate

Description

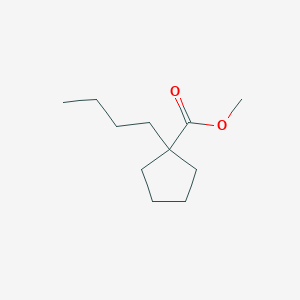

Structure

2D Structure

3D Structure

Properties

CAS No. |

62410-34-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl 1-butylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H20O2/c1-3-4-7-11(10(12)13-2)8-5-6-9-11/h3-9H2,1-2H3 |

InChI Key |

WBEVGYGEJHUARK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCC1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 1 Butylcyclopentane 1 Carboxylate

Retrosynthetic Analysis Approaches for Methyl 1-butylcyclopentane-1-carboxylate

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials. For this compound, two primary disconnections are considered: the ester linkage and the carbon-carbon bond at the quaternary center.

The most straightforward disconnection is across the ester C-O bond. This leads to the immediate precursors: 1-butylcyclopentane-1-carboxylic acid and methanol (B129727). This strategy places the synthetic challenge on the formation of the sterically hindered tertiary carboxylic acid and the subsequent esterification.

A second, more fundamental disconnection breaks the C-C bond between the butyl group and the cyclopentane (B165970) ring. This approach identifies cyclopentanone (B42830) as a potential starting material. The synthesis would then involve the formation of the quaternary carbon center, for instance, through the alkylation of a cyclopentanecarboxylate (B8599756) derivative or a related synthon.

A third pathway could involve the carbonylation of a suitable precursor. For example, a tertiary alcohol or an olefin could be reacted with carbon monoxide in the presence of a metal carbonyl catalyst to form the tertiary carboxylic acid or its ester directly. google.com

Esterification Protocols for the Methyl Carboxylate Moiety

The formation of the methyl ester from 1-butylcyclopentane-1-carboxylic acid is a sterically demanding transformation. The quaternary carbon atom adjacent to the carboxyl group impedes the approach of nucleophiles, rendering many standard esterification methods inefficient.

Classical Esterification Techniques and Modern Refinements

The classical method for esterification is the Fischer-Speier esterification, an acid-catalyzed condensation of a carboxylic acid and an alcohol. masterorganicchemistry.comsynarchive.comscienceinfo.com This is an equilibrium-driven process, and for sterically hindered acids, the equilibrium often lies unfavorably, leading to low yields.

The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com The resulting tetrahedral intermediate then eliminates water to form the ester. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction forward, an excess of the alcohol (methanol, in this case) is typically used, and/or the byproduct, water, is removed from the reaction mixture. organic-chemistry.orgresearchgate.net Techniques for water removal include azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Modern refinements of classical methods often involve activating the carboxylic acid to circumvent the issues of steric hindrance and unfavorable equilibrium. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), used in the Steglich esterification, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. sciencemadness.orgorgsyn.org The addition of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate this process. orgsyn.orgrug.nl However, peptide coupling reagents like TBTU and TATU, while effective for many acids, are reported to be ineffective with tertiary alcohols, suggesting potential difficulties with sterically hindered tertiary acids as well. organic-chemistry.org

Catalytic Esterification for this compound Synthesis

Catalytic methods are often preferred for their efficiency and atom economy. Various catalytic systems, including acid, transition metal, and organocatalytic approaches, have been developed for esterification.

As mentioned, the direct acid-catalyzed Fischer-Speier esterification is the most fundamental approach. masterorganicchemistry.com It is a robust and inexpensive method, particularly on a large scale. masterorganicchemistry.com The reaction is reversible, and all steps are in equilibrium. masterorganicchemistry.commasterorganicchemistry.com

Mechanism of Fischer Esterification:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination: A molecule of water, a good leaving group, is eliminated. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester. masterorganicchemistry.com

For a sterically hindered substrate like 1-butylcyclopentane-1-carboxylic acid, achieving high conversion requires forcing conditions, such as high temperatures and efficient water removal. researchgate.net

Lewis acid catalysts based on transition metals offer a powerful alternative to traditional Brønsted acids, often providing milder reaction conditions and compatibility with acid-sensitive functional groups. rug.nl Catalysts based on hafnium(IV), zirconium(IV), and titanium(IV) have proven effective in direct esterification reactions. organic-chemistry.orgnih.govnih.gov

Iron salts, such as iron(III) nitrate, have been shown to be effective Lewis acid catalysts for the esterification of alcohols, with their efficiency linked to the ability of the metal cation to generate H+ ions from the carboxylic acid. rsc.org A patent for esterifying sterically hindered carboxylic acids lists several effective catalysts, including tin(II) chloride, tin(IV) chloride, and tetrabutyl titanate. google.com These catalysts can activate the carboxylic acid, facilitating nucleophilic attack by the alcohol even in sterically congested environments.

| Catalyst System | Substrate Type | Conditions | Outcome |

| Hafnium(IV) or Zirconium(IV) salts | Carboxylic acids and alcohols | Refluxing toluene | Catalyzes direct ester condensation. organic-chemistry.orgnih.gov |

| Titanium(IV) alkoxides | Aromatic, aliphatic acids | Microwave heating, 160 °C | Reactions complete within 1 hour. nih.gov |

| Iron(III) Nitrate | Terpenic alcohols & acetic acid | Solvent-free | High conversion and selectivity. rsc.org |

| Tin(II) Chloride | Sterically hindered acids | 80 °C to decomposition point | Effective for hindered substrates. google.com |

This table provides examples of transition metal catalysts used in esterification reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. For esterification, several organocatalytic systems have been developed.

The Steglich esterification, which uses a stoichiometric amount of a carbodiimide (B86325) like DCC and a catalytic amount of DMAP, is a classic example of an organocatalyzed process. orgsyn.org The reaction proceeds under mild, non-acidic conditions. orgsyn.org

More recent developments include redox-neutral catalytic systems. For instance, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org These catalysts operate via the formation of an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for subsequent reaction with the alcohol. rsc.org Similarly, phosphine (B1218219) oxide catalysts have been developed that can facilitate Mitsunobu-type esterifications under catalytic, redox-neutral conditions, with water as the only byproduct. rsc.org These advanced systems may offer viable routes for the synthesis of sterically hindered esters like this compound under mild conditions. rsc.org

Lewis Acid Catalysis

The synthesis of highly substituted carbocycles, such as the cyclopentane core of this compound, can be effectively facilitated by Lewis acid catalysis. nih.gov Lewis acids are crucial in activating substrates and promoting key bond-forming reactions. One notable strategy involves the use of a Lewis acid as an essential component for an N-heterocyclic carbene (NHC)-catalyzed annulation of enals with specific electrophiles. nih.gov

In a model reaction, a titanium(IV) Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), is used in conjunction with an NHC catalyst. The proposed mechanism suggests that the Lewis acid coordinates to the α,β-unsaturated aldehyde, which is a precursor to the cyclopentane ring. This coordination enhances the electrophilicity of the substrate, facilitating the subsequent addition of the NHC and the formation of a Breslow intermediate. nih.gov This intermediate then participates in a cascade reaction that ultimately yields a highly substituted cyclopentanol (B49286). nih.gov These cyclopentanol derivatives, containing four contiguous stereogenic centers, are advanced precursors that can be converted to the target ester, this compound, through subsequent oxidation and esterification steps.

Lewis acids have also been shown to be effective catalysts for both esterification and transesterification reactions in general, offering advantages such as reduced equipment corrosion, especially when solid or immobilized Lewis acids are used. mdpi.com Furthermore, Lewis acid-catalyzed [3+2]-cycloaddition reactions provide another pathway to functionalized cyclopentane derivatives, demonstrating the versatility of this catalytic approach in constructing the core ring structure. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. acs.orgresearchgate.net For a compound like this compound, these principles can be applied by selecting environmentally benign solvents, utilizing efficient and recyclable catalysts, and designing processes that maximize atom economy. acs.org

Solvent-Free Reaction Conditions

A significant advancement in green synthetic methodology is the implementation of solvent-free reaction conditions. The direct esterification of carboxylic acids with alcohols is a prime candidate for this approach, as it often proceeds efficiently at elevated temperatures without the need for a solvent. nih.govacs.org This strategy is highly relevant to the final step in the synthesis of this compound, namely the esterification of 1-butylcyclopentane-1-carboxylic acid with methanol.

Research into the esterification of fatty acids—a useful analogue—has demonstrated that simple zinc(II) salts can effectively catalyze the reaction between fatty acids and alcohols under solvent-free conditions. nih.govacs.org The process is not only efficient but also simplifies product purification and reduces waste, as no auxiliary substances are required. nih.gov This approach aligns with green chemistry goals by reducing energy consumption and avoiding the use of potentially hazardous organic solvents. ijsdr.org

Catalyst Reuse and Recyclability

A cornerstone of green chemistry is the use of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. nih.gov This approach improves the economic viability and sustainability of a chemical process. In the context of esterification, certain catalysts exhibit excellent recyclability.

For instance, zinc oxide (ZnO) used in the solvent-free esterification of fatty acids demonstrates this principle effectively. The catalyst, which is soluble under the homogeneous reaction conditions, can be recovered at the end of the reaction by filtration, as it becomes insoluble in the ester product. nih.govacs.org This allows for the catalyst to be recycled numerous times. Studies have shown that the catalyst maintains high activity over at least five consecutive runs, making the process truly sustainable. nih.gov

| Recycle Run | Product Yield (%) | Catalyst Mass Recovered (%) |

|---|---|---|

| 0 (Fresh Catalyst) | 94 | - |

| 1 | 92 | ~100 |

| 2 | 92 | ~100 |

| 3 | 93 | ~100 |

| 4 | 95 | ~100 |

This table presents data from a model esterification of pelargonic acid with 2-ethylhexyl alcohol, demonstrating the recyclability of a ZnO catalyst. The yields remained consistently high across multiple cycles. nih.gov

Cyclopentane Ring Formation and Functionalization Strategies

The construction of the cyclopentane ring, particularly one bearing a quaternary carbon, is a central challenge in synthesizing this compound. The formation of five-membered rings is often less entropically favored than six-membered rings, and various specialized methods have been developed to address this. baranlab.org The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a quaternary carbon can facilitate ring closure by reducing the flexibility of the open-chain precursor, thereby lowering the entropic barrier to cyclization. baranlab.org

Stereoselective Approaches to 1-Butylcyclopentane Ring Systems

Achieving stereocontrol during the synthesis of substituted cyclopentanes is a key objective, particularly for applications in pharmaceuticals and materials science. Various stereoselective strategies can be employed to construct enantiomerically enriched cyclopentane rings. researchgate.net

One approach utilizes chiral auxiliaries, such as Evans' oxazolidinones, attached to the starting material. In a visible-light-catalyzed cyclization of bis(enones), the chiral auxiliary can direct the formation of a functionalized 1,2-trans cyclopentane ring with a moderate to good enantiomeric ratio. researchgate.net Although this method may not produce perfect stereocontrol, it demonstrates the principle of using removable chiral groups to influence the stereochemical outcome of the ring-forming step. researchgate.net

Another advanced methodology involves the palladium-catalyzed ring opening of densely substituted cyclopropanols, followed by an isomerization or "metal-walk" process. nih.govresearchgate.net This strategy provides a pathway to acyclic 1,4- or 1,5-dicarbonyl compounds that possess vicinal quaternary and tertiary stereocenters with high diastereoselectivity. nih.gov These dicarbonyl compounds are versatile intermediates that can subsequently be cyclized to form highly substituted cyclopentane systems with defined stereochemistry. nih.govresearchgate.net

Introduction of the Butyl Substituent on the Cyclopentane Ring

A direct and effective method for introducing the butyl group at the C1 position of the cyclopentane ring involves the alkylation of a suitable precursor. A common starting material for this strategy is a methyl 2-oxocyclopentane carboxylate. google.com

In a typical procedure, the methyl 2-oxocyclopentane carboxylate is treated with a base, such as anhydrous potassium carbonate, in an aprotic solvent like acetone. This generates an enolate intermediate. The subsequent dropwise addition of an alkylating agent, specifically 1-bromo-n-butane, to the reaction mixture results in the formation of a C-C bond at the desired position. google.com The reaction is typically driven to completion by heating under reflux for several hours. This alkylation step directly installs the n-butyl group onto the carbon that will become the quaternary center of the final product, this compound, after subsequent chemical modifications. google.com

| Component | Role | Example Compound |

|---|---|---|

| Cyclopentane Precursor | Substrate | Methyl 2-oxocyclopentane carboxylate |

| Base | Enolate Formation | Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Butyl Source | 1-Bromo-n-butane |

| Solvent | Reaction Medium | Acetone |

This table outlines the key components used in the alkylation reaction to introduce the butyl substituent onto the cyclopentane ring. google.com

Advanced Synthetic Techniques for this compound

Traditional synthetic approaches towards 1,1-disubstituted cyclopentanes often rely on multi-step sequences that can be lengthy and low-yielding. To address these limitations, modern synthetic organic chemistry has seen the emergence of advanced techniques that offer improved efficiency, selectivity, and sustainability.

Flow Chemistry Applications in Ester Synthesis

Continuous flow chemistry has garnered significant attention as a powerful tool for organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. While specific applications to the synthesis of this compound are not extensively documented, the principles of flow chemistry can be readily applied to key steps in its synthesis, such as esterification.

The esterification of a sterically hindered carboxylic acid like 1-butylcyclopentane-1-carboxylic acid can be challenging under batch conditions, often requiring harsh conditions and long reaction times. A continuous flow setup, however, can facilitate this transformation by enabling operation at elevated temperatures and pressures safely. For instance, a packed-bed reactor containing a solid-supported acid catalyst could be employed to continuously convert the carboxylic acid and methanol into the desired methyl ester. This approach allows for easy separation of the catalyst and product, and the short residence times can minimize the formation of byproducts.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Inefficient, potential for localized hotspots | Highly efficient, uniform temperature profile |

| Mass Transfer | Limited by stirring speed and vessel geometry | Enhanced due to small reactor dimensions |

| Reaction Time | Typically hours to days | Seconds to minutes |

| Scalability | Often problematic | Readily scalable by operating for longer durations |

| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety |

Photoredox Catalysis and Radical Chemistry in Cyclopentane Systems

Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of carbon-carbon bonds, including the construction of complex cyclic systems. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These radicals can then participate in a variety of transformations, including cyclization reactions.

The synthesis of the cyclopentane core of this compound can be envisioned through a radical-mediated cyclization. acs.orgacs.org One potential strategy involves the generation of a radical on a suitable acyclic precursor, which then undergoes a 5-exo-trig cyclization to form the cyclopentane ring. The presence of a quaternary center can be established concurrently during this cyclization step. acs.orgacs.org For instance, a radical precursor containing a butyl group and a latent carboxylic acid or nitrile functionality could be designed to cyclize and form the desired 1,1-disubstituted cyclopentane scaffold. The stereochemical outcome of such cyclizations can often be controlled by the conformation of the starting material. acs.org

While direct photoredox-catalyzed synthesis of the target molecule is yet to be reported, analogous transformations have been demonstrated for the synthesis of other functionalized carbocycles. For example, photoredox-catalyzed radical addition-polar cyclization cascades have been successfully employed in the synthesis of cyclobutanes and other ring systems, highlighting the potential of this strategy for cyclopentane synthesis as well. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

A plausible synthetic route involves the alkylation of a cyclopentanecarboxylate derivative. For instance, the enolate of methyl cyclopentanecarboxylate can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with a butyl halide. The optimization of this alkylation step would involve screening various bases, solvents, temperatures, and additives to maximize the yield of the desired 1-butyl-1-methoxycarbonylcyclopentane. Phase-transfer catalysis (PTC) represents another powerful technique for conducting such alkylations under milder and more practical conditions. nih.gov A phase-transfer catalyst facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the alkylating agent resides, often leading to improved yields and selectivities. crdeepjournal.org

The final Fischer esterification of 1-butylcyclopentanecarboxylic acid with methanol is another critical step that requires optimization, particularly due to the steric hindrance around the carboxylic acid. Key parameters to consider for maximizing the yield of this equilibrium-driven reaction include:

Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used. The optimal catalyst and its loading need to be determined experimentally.

Temperature: Higher temperatures generally favor the forward reaction but can also lead to side reactions.

Reactant Ratio: Using a large excess of methanol can shift the equilibrium towards the product side.

Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion. This can be achieved through azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent.

A systematic study of these parameters, potentially using design of experiments (DoE), would be essential to identify the optimal conditions for the synthesis of this compound. angolaonline.netresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base (for alkylation) | Lithium diisopropylamide | Sodium hydride | Potassium carbonate (with PTC) |

| Solvent (for alkylation) | Tetrahydrofuran | Dimethylformamide | Toluene |

| Temperature (for alkylation) | -78 °C to room temperature | Room temperature to 80 °C | 50-110 °C |

| Catalyst (for esterification) | Sulfuric acid (5 mol%) | p-Toluenesulfonic acid (10 mol%) | Zirconocene dichloride (2 mol%) nih.gov |

| Methanol (for esterification) | 5 equivalents | 20 equivalents | As solvent |

| Water Removal | None | Molecular sieves | Dean-Stark trap |

| Hypothetical Yield | Low to moderate | Moderate to high | High |

Mechanistic Investigations of Reactions Involving Methyl 1 Butylcyclopentane 1 Carboxylate

Elucidation of Esterification Reaction Mechanisms

The synthesis of Methyl 1-butylcyclopentane-1-carboxylate is typically achieved through the esterification of its corresponding carboxylic acid, 1-butylcyclopentane-1-carboxylic acid, with methanol (B129727). The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

The mechanism of Fischer esterification proceeds through a series of equilibrium steps: masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.comlibretexts.org

A critical factor influencing the rate of Fischer esterification is steric hindrance. The substrate, 1-butylcyclopentane-1-carboxylic acid, possesses a quaternary carbon atom at the 1-position, which is substituted with a bulky n-butyl group. This steric congestion around the carboxylic acid group hinders the approach of the methanol nucleophile to the carbonyl carbon. Consequently, the esterification reaction is expected to be relatively slow compared to that of unhindered carboxylic acids. To achieve a reasonable reaction rate and high yield, the equilibrium must be driven towards the products. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction using methods like azeotropic distillation. libretexts.orgorganic-chemistry.org Alternative methods for esterifying sterically hindered acids include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, which avoids the harsh acidic conditions and the generation of water. organic-chemistry.org

Studies on Cyclopentane (B165970) Ring Reactivity and Stability

The cyclopentane ring forms the core of this compound. The stability and reactivity of this ring system are influenced by several types of strain, primarily angle strain and torsional strain. libretexts.org

A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain. However, a planar conformation would result in significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. To alleviate this torsional strain, the cyclopentane ring adopts non-planar, puckered conformations. libretexts.org The two most common conformations are the "envelope," where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" or "twist," with three coplanar atoms. These conformations rapidly interconvert.

The cyclopentane ring itself is inherently stable under many reaction conditions and is less strained than cyclopropane (B1198618) or cyclobutane (B1203170). libretexts.org This intrinsic stability means that reactions involving this compound are unlikely to result in the opening of the cyclopentane ring, unless subjected to very high temperatures or specialized catalytic conditions designed for C-C bond cleavage.

Reaction Kinetics and Thermodynamics in this compound Systems

The formation of this compound via Fischer esterification is a reversible reaction, and its outcome is governed by both kinetic and thermodynamic factors. ucr.ac.cr

Reaction Kinetics : The rate of the esterification is influenced by temperature, catalyst concentration, and the concentration of reactants. ijert.org As previously noted, the steric hindrance at the quaternary carbon center of 1-butylcyclopentane-1-carboxylic acid imposes a significant kinetic barrier. This steric effect increases the activation energy (Ea) of the reaction, making it kinetically slow. ucr.ac.cr To accelerate the reaction, an increase in temperature is typically employed, which provides the molecules with sufficient energy to overcome the activation barrier. The use of a strong acid catalyst is also crucial for increasing the reaction rate. chembam.com Kinetic studies on the esterification of other sterically hindered acids have confirmed that these reactions follow well-established rate laws, but with smaller rate constants compared to their less hindered counterparts. ucr.ac.cr

Thermodynamics : The Fischer esterification is an equilibrium-controlled process. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction. ub.edu Esterification reactions are typically slightly exothermic, with a small negative enthalpy change (ΔH), and they result in a decrease in entropy (negative ΔS) because two reactant molecules combine to form two product molecules (ester and water), but with less translational freedom. ub.edunih.gov

The relationship between these thermodynamic quantities is given by the equation: ΔG = ΔH - TΔS

Since the reaction is an equilibrium, the reaction can be driven to completion by applying Le Châtelier's principle. As mentioned, using an excess of one reactant (usually methanol) or removing one of the products (water) shifts the equilibrium to favor the formation of the ester. libretexts.org The table below shows typical thermodynamic parameters for the esterification of a representative carboxylic acid, providing an insight into the expected values for the system involving this compound.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|

| Esterification of Levulinic Acid with 1-Butene | -32.9 ± 1.6 | -70 ± 4 | ub.edu |

Note: Data presented is for a similar esterification reaction to illustrate typical thermodynamic values. Specific experimental data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization of Methyl 1 Butylcyclopentane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 1-butylcyclopentane-1-carboxylate by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The ester's methyl group protons (-OCH₃) are expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom. Protons on the butyl chain would exhibit characteristic splitting patterns: a triplet for the terminal methyl group (-CH₃) and complex multiplets for the three methylene (B1212753) groups (-CH₂-). The eight protons of the cyclopentane (B165970) ring are diastereotopic and would likely appear as a series of overlapping multiplets in the aliphatic region. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOCH₃ | ~3.65 | Singlet (s) | 3H |

| Cyclopentane (-CH₂-)₄ | 1.50 - 2.20 | Multiplet (m) | 8H |

| α-CH₂ (butyl) | 1.70 - 1.90 | Multiplet (m) | 2H |

| β, γ-CH₂ (butyl) | 1.20 - 1.40 | Multiplet (m) | 4H |

| -CH₃ (butyl) | ~0.90 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the structure. The most downfield signal is anticipated to be from the carbonyl carbon of the ester group, typically appearing in the 170-180 ppm range. libretexts.org The quaternary carbon of the cyclopentane ring, to which both the butyl and carboxylate groups are attached, would also be significantly downfield. Other distinct signals would correspond to the ester's methyl carbon, the four carbons of the butyl chain, and the carbons of the cyclopentane ring. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 175 - 178 |

| Quaternary Cyclopentane C | 50 - 55 |

| -COOC H₃ | 51 - 53 |

| Cyclopentane (-C H₂-) | 35 - 40 |

| Cyclopentane (-C H₂-) | 24 - 28 |

| α-C H₂ (butyl) | 33 - 37 |

| β-C H₂ (butyl) | 26 - 29 |

| γ-C H₂ (butyl) | 22 - 25 |

| -C H₃ (butyl) | 13 - 15 |

To definitively assign the proton and carbon signals and establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, clearly delineating the spin systems of the butyl chain and the cyclopentane ring. For example, the triplet of the butyl methyl group would show a cross-peak with the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is essential for determining the molecule's stereochemistry and preferred conformation. For this achiral molecule, NOESY would show through-space correlations between protons on the butyl chain and those on the cyclopentane ring, providing insights into their spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected in the range of 1735-1750 cm⁻¹. pressbooks.publibretexts.org Additionally, two distinct C-O stretching bands are characteristic of esters, typically found between 1000 and 1300 cm⁻¹. spectroscopyonline.com The presence of the aliphatic butyl and cyclopentane moieties would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. pressbooks.pubresearchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=O stretch (Ester) | 1735 - 1750 | Strong |

| C-H bend | 1450 - 1470 | Medium |

| C-O stretch | 1160 - 1250 | Strong |

| C-O stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₂₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 184.

Under electron ionization (EI), the molecular ion would undergo predictable fragmentation. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement, although the latter is not possible in this structure. Key expected fragments would include:

Loss of the methoxy (B1213986) group (-OCH₃), resulting in an acylium ion at m/z 153.

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 125.

Cleavage of the butyl chain, such as the loss of a propyl radical (•C₃H₇) to give a fragment at m/z 141, or loss of the butyl radical (•C₄H₉) to yield an ion at m/z 127.

Fragmentation of the cyclopentane ring, often involving the loss of ethylene (B1197577) (C₂H₄), is also a common pathway for such cyclic systems. jove.comdocbrown.info

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Loss |

|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺ (Molecular Ion) | - |

| 153 | [M - OCH₃]⁺ | •OCH₃ |

| 141 | [M - C₃H₇]⁺ | •C₃H₇ |

| 127 | [M - C₄H₉]⁺ | •C₄H₉ |

| 125 | [M - COOCH₃]⁺ | •COOCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated esters like this compound lack extensive conjugated systems. The only relevant chromophore is the carbonyl group (C=O). davuniversity.org This group typically exhibits a weak absorption band corresponding to an n→π* electronic transition. This transition is expected to occur at a short wavelength, around 205-215 nm, which is near the lower limit of detection for standard UV-Vis spectrophotometers and can be obscured by solvent cutoff. nih.gov Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range (220-800 nm).

Elemental Analysis in the Context of Compound Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. For this compound, with the molecular formula C₁₁H₂₀O₂, this analysis is crucial for confirming that the compound has been synthesized to a high degree of purity, free from significant contaminants.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u). The total molecular weight of this compound is approximately 184.28 g/mol . epa.govnih.gov

The expected percentages for each element are as follows:

Carbon (C): (11 * 12.011 / 184.28) * 100% ≈ 71.69%

Hydrogen (H): (20 * 1.008 / 184.28) * 100% ≈ 10.94%

Oxygen (O): (2 * 15.999 / 184.28) * 100% ≈ 17.37%

Experimentally, a sample of the purified ester would be subjected to combustion analysis. The measured percentages of carbon, hydrogen, and oxygen are then compared against these theoretical values. A close correlation, typically within a ±0.4% margin, provides strong evidence for the correct elemental composition and high purity of the sample. Deviations from these values would indicate the presence of residual solvents, starting materials, or other impurities.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.69 |

| Hydrogen | H | 10.94 |

| Oxygen | O | 17.37 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to this compound is contingent on the ability to grow a suitable single crystal of the compound. As many esters of this size are liquids at room temperature, obtaining a solid-state structure can be challenging and may require low-temperature crystallization techniques.

To date, a specific crystal structure for this compound has not been reported in the literature. In the absence of direct data, insights can be drawn from the known solid-state structures of related cyclopentane compounds. The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" or "twist" forms, to minimize ring strain. youtube.com These non-planar conformations would be a key feature in the solid-state structure of its derivatives.

Table 2: Crystallographic Data for Cyclopentane (Reference Compound)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 9.578 | nih.gov |

| b (Å) | 5.328 | nih.gov |

| c (Å) | 10.018 | nih.gov |

| β (°) | 113.12 | nih.gov |

Data for the parent compound cyclopentane is provided for illustrative purposes.

Chromatographic Methods for Reaction Monitoring and Purification

Chromatography is an indispensable tool for both the purification of this compound and for monitoring the progress of its synthesis, typically an esterification reaction.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the conversion of the starting material, 1-butylcyclopentane-1-carboxylic acid, to the final ester product. By spotting the reaction mixture on a silica (B1680970) plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot can be observed, indicating the progression of the reaction.

Purification: Following the synthesis, purification is essential to remove unreacted starting materials, catalysts, and byproducts.

Column Chromatography: This is a primary method for purifying the target ester. researchgate.net The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A mobile phase, typically a non-polar solvent mixture like hexane/ethyl acetate, is passed through the column. Due to its lower polarity, the this compound ester travels down the column faster than the more polar 1-butylcyclopentane-1-carboxylic acid, which has stronger interactions with the silica gel. researchgate.net This allows for the collection of pure fractions of the desired product.

Gas Chromatography (GC): GC is an excellent analytical technique for assessing the final purity of the volatile ester. A sample is injected into the instrument, where it is vaporized and passed through a column. For esters and other polar organic compounds, a column with a polar stationary phase, such as an HP-INNOWax (polyethylene glycol) column, provides good separation and peak shape. google.com The retention time can be used to identify the compound, and the peak area provides a quantitative measure of its purity.

Table 3: Summary of Chromatographic Methods

| Method | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |

| Gas Chromatography (GC) | Polyethylene Glycol (e.g., HP-INNOWax) | Inert Gas (e.g., He, N₂) | Purity Analysis |

Computational and Theoretical Studies of Methyl 1 Butylcyclopentane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com This method is used to investigate the electronic properties of molecules, predicting geometries, reaction energies, and spectroscopic properties. nih.govresearchgate.net For Methyl 1-butylcyclopentane-1-carboxylate, DFT calculations could elucidate key aspects of its electronic structure.

DFT can be employed to determine the ground-state geometry of the molecule, identifying the most stable conformation of the butyl group and the cyclopentane (B165970) ring. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity. The distribution and energies of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. While specific DFT studies on this compound are not prevalent in existing literature, the methodology is well-suited for such investigations. researchgate.net

Potential DFT-Calculated Properties for this compound:

| Property | Description | Potential Insights |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

High-Level Ab Initio Methods

For even greater accuracy, high-level ab initio methods can be applied. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but provide a more rigorous treatment of electron correlation. temple.edu They are often used as a benchmark for DFT results. For a molecule like this compound, these methods could provide highly accurate predictions of its thermochemical properties, such as enthalpy of formation and bond dissociation energies. However, due to their computational expense, their application is often limited to smaller systems or for refining calculations on specific aspects of larger molecules. temple.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. frontiersin.org

For this compound, MD simulations could be used to explore its conformational landscape. The flexibility of the butyl chain and the potential for puckering of the cyclopentane ring can be investigated, revealing the different shapes the molecule can adopt at a given temperature. Such simulations are also invaluable for understanding how the molecule interacts with solvents or other molecules, which is crucial for predicting its behavior in different environments. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, DFT and ab initio methods can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as spin-spin coupling constants. These predictions are valuable for confirming the structure of the molecule and for assigning signals in experimental NMR spectra.

Computational Studies of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is a key area of computational chemistry. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved. This allows for the calculation of activation energies and reaction rates. mdpi.com

For this compound, computational studies could investigate various reaction pathways, such as its hydrolysis to form 1-butylcyclopentane-1-carboxylic acid and methanol (B129727). By locating the transition state for this reaction, the energy barrier could be calculated, providing insight into the reaction's feasibility and kinetics.

Application of Machine Learning and Artificial Intelligence in Molecular Design

While specific applications of AI in the design of this compound are not documented, these technologies hold immense potential. For instance, a machine learning model could be trained to predict the properties of various substituted cyclopentane esters, enabling the rapid screening of potential candidates for specific applications without the need for extensive laboratory synthesis and testing. Generative models could even be used to design novel esters with optimized properties, such as improved fragrance profiles or enhanced biodegradability.

Theoretical Investigations of Conformations and Pseudorotations of the Cyclopentane Ring

The two most prominent puckered conformations of cyclopentane are the "envelope" (with Cs symmetry) and the "half-chair" or "twist" (with C2 symmetry). masterorganicchemistry.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope. libretexts.org In the half-chair or twist conformation, three carbons are coplanar, with one atom above and another below the plane.

A key feature of the cyclopentane ring is the phenomenon of pseudorotation. This is an intramolecular motion where the ring rapidly interconverts between its various envelope and twist conformations without passing through a high-energy planar state. wikipedia.orgyoutube.com The energy barrier for this interconversion is very low, on the order of thermal energy at room temperature, making the pucker appear to rotate around the ring. masterorganicchemistry.comlibretexts.org This dynamic process means that each carbon atom, in unsubstituted cyclopentane, takes turns being the out-of-plane atom in the envelope conformation. dalalinstitute.com

The continuous range of conformations accessible through pseudorotation can be described by a phase angle (φ). mdpi.com Different values of φ correspond to different envelope and twist conformations. For substituted cyclopentanes, the potential energy as a function of this phase angle is no longer uniform, and certain conformations will be energetically favored.

Below is a table summarizing the characteristics of the fundamental conformations of the unsubstituted cyclopentane ring, which serves as a basis for understanding the more complex substituted system.

| Conformation | Symmetry | Dihedral Angles | Relative Energy (approx.) | Key Feature |

| Planar | D_5h | 0° (all eclipsed) | High | High torsional strain |

| Envelope | C_s_ | Mixed staggered and eclipsed | Low | One atom out of the plane of the other four |

| Twist/Half-Chair | C_2_ | More staggered than envelope | Very Low | Two atoms on opposite sides of the plane of the other three |

The following table outlines the key concepts related to the conformational dynamics of the cyclopentane ring.

| Concept | Description | Significance for this compound |

| Ring Puckering | Deviation from a planar structure to relieve torsional strain. | The cyclopentane ring of the molecule is non-planar. |

| Envelope Conformation | A conformation where four carbon atoms are in a plane and the fifth is puckered out of the plane. | One of the low-energy conformations accessible to the cyclopentane ring. |

| Twist (Half-Chair) Conformation | A conformation where three carbon atoms are in a plane, with the other two puckered on opposite sides. | Generally the lowest energy conformation for unsubstituted cyclopentane. |

| Pseudorotation | A continuous interconversion between envelope and twist conformations without a significant energy barrier. wikipedia.orgresearchgate.net | The cyclopentane ring is conformationally dynamic, but the substituents will restrict this motion, creating preferred puckered states. |

| Steric Effects | The influence of the size of substituents on conformational preference. | The bulky 1-butyl and methyl carboxylate groups at the same carbon will dictate the most stable puckered conformation by minimizing steric interactions. |

While detailed quantitative data for the specific energy landscape of this compound's cyclopentane ring requires dedicated computational studies, the established theoretical framework for substituted cyclopentanes provides a robust qualitative understanding of its conformational behavior. The interplay between the inherent flexibility of the five-membered ring and the steric demands of the geminal substituents at the C1 position will define the molecule's preferred three-dimensional structure.

Research on Derivatives and Applications of Methyl 1 Butylcyclopentane 1 Carboxylate in Chemical Synthesis

Synthesis of Analogues and Derivatives of Methyl 1-butylcyclopentane-1-carboxylate

The molecular structure of this compound offers three primary sites for modification: the ester moiety, the butyl side chain, and the cyclopentane (B165970) ring. These sites can be selectively functionalized to produce a diverse range of analogues and derivatives.

Modifications of the Ester Moiety

The methyl ester group is a highly versatile functional group that can be readily converted into other functionalities. Standard organic transformations can be applied to modify this part of the molecule.

One of the most fundamental reactions is hydrolysis , which would convert the methyl ester into the corresponding carboxylic acid, 1-butylcyclopentane-1-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then serve as a precursor for a wide array of other derivatives.

Transesterification offers a route to other esters. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a library of esters with varying properties.

The ester can also be reduced to a primary alcohol, (1-butylcyclopentyl)methanol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then undergo further reactions, such as oxidation or conversion to a leaving group for nucleophilic substitution.

Finally, amidation can be achieved by reacting the ester with an amine to form the corresponding amide. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl derivative. This opens the door to a large family of amide derivatives.

Table 1: Potential Modifications of the Ester Moiety

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (with R' group) |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | R'R''NH | Amide |

Functionalization of the Butyl Side Chain

The n-butyl group, being a saturated alkyl chain, is generally less reactive than the ester group. However, it can still be functionalized through various modern synthetic methods.

One potential approach is C-H functionalization . This advanced technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. While challenging, selective C-H activation at a specific position on the butyl chain could introduce new functional groups. For instance, palladium-catalyzed C-H arylation could be used to attach an aromatic ring to the butyl group. nih.gov

Radical halogenation is a more traditional method for functionalizing alkanes. Using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions could introduce a bromine atom onto the butyl chain. The position of halogenation can be influenced by the relative stability of the resulting radical intermediates. This halogenated derivative can then be used in a variety of subsequent reactions, such as elimination to form an alkene or nucleophilic substitution.

Substitutions on the Cyclopentane Ring System

Introducing substituents onto the cyclopentane ring itself presents a significant synthetic challenge due to the presence of unactivated C-H bonds. However, recent advances in C-H activation chemistry provide plausible routes.

Similar to the functionalization of the butyl side chain, directed C-H functionalization could be employed. nih.gov The existing carboxylate group could potentially act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the cyclopentane ring. This could enable the introduction of aryl or other groups at a predictable position. The development of γ-selective transannular C–H arylation of cycloalkane carboxylic acids offers a potential strategy for such transformations. nih.gov

Another approach could involve the synthesis of an unsaturated analogue, such as a cyclopentene (B43876) derivative, which could then undergo a wider range of reactions to introduce functionality onto the ring. For example, epoxidation followed by ring-opening or dihydroxylation could install hydroxyl groups on the ring.

This compound as a Building Block in Organic Synthesis

The structural features of this compound make it a potentially useful starting material for the synthesis of more elaborate molecules.

Precursor in Multistep Synthetic Sequences

In a multistep synthesis, this compound can serve as a key intermediate. For instance, the synthesis of natural products or pharmaceutically active compounds that contain a substituted cyclopentane core could potentially start from this compound. oregonstate.edu After modification of the ester group or functionalization of the side chain or ring, the resulting derivative can be carried forward through a synthetic sequence. The cyclopentane ring provides a rigid scaffold, and the substituents can be elaborated to construct the target molecule. For example, the synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved from polysubstituted diene intermediates, highlighting the utility of cyclopentane scaffolds in the synthesis of biorelevant molecules. nih.gov

Role in the Construction of Complex Molecular Architectures

The cyclopentane unit is a common motif in a variety of complex natural products. oregonstate.edu Synthetic strategies for such molecules often rely on the use of pre-functionalized cyclopentane building blocks. This compound, after suitable modifications, could be employed in this context.

For example, the carboxylic acid derivative could be coupled with other molecular fragments to build larger structures. The butyl group could be modified to participate in ring-closing reactions to form bicyclic systems. The ability to introduce new functional groups on the cyclopentane ring through C-H activation would further enhance its utility as a building block for complex molecular architectures. nih.gov The preparation of various functionalized cyclopentane derivatives is a key area of research for the synthesis of complex molecules. beilstein-journals.org

Table 2: Potential Applications in Organic Synthesis

| Application Area | Synthetic Strategy | Potential Target Molecules |

| Multistep Synthesis | Modification of functional groups and elaboration of the carbon skeleton. | Natural products with cyclopentane cores, pharmaceutical intermediates. oregonstate.edu |

| Complex Architectures | Use as a scaffold for coupling reactions or intramolecular cyclizations. | Bicyclic compounds, polycyclic natural products. |

Development of Novel Synthetic Methodologies Utilizing this compound

Although detailed novel synthetic methodologies starting from this compound are not extensively documented, its chemical structure allows for hypothetical applications in various synthetic strategies. The primary routes for its synthesis involve the esterification of 1-butylcyclopentane-1-carboxylic acid with methanol (B129727), typically under acidic conditions to drive the reaction to completion. Industrial-scale production might employ continuous flow reactors and optimized catalysts to improve efficiency.

The ester functional group is a key site for chemical transformations. For instance, hydrolysis of this compound under acidic or basic conditions yields 1-butylcyclopentane-1-carboxylic acid and methanol. This carboxylic acid can then be a precursor for a variety of other derivatives.

Further synthetic utility could be explored through reactions such as:

Reduction: The ester can be reduced to the corresponding alcohol, 1-butylcyclopentylmethanol, using powerful reducing agents like lithium aluminum hydride. This alcohol could then serve as a starting material for the synthesis of other compounds, such as halides or ethers.

Grignard Reactions: Reaction with Grignard reagents could lead to the formation of tertiary alcohols, introducing further alkyl or aryl groups to the molecule.

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst. This allows for the modification of the ester group to tune the physical and chemical properties of the resulting molecule.

While these are standard transformations for esters, dedicated research into novel methodologies utilizing this compound specifically is not prominent. The development of new catalytic systems or reaction conditions tailored for this substrate could lead to more efficient and selective syntheses of its derivatives.

Applications in Advanced Materials Chemistry Research (e.g., as monomers for specialized polymers or precursors for advanced materials)

Currently, there is a lack of specific research detailing the application of this compound as a monomer for specialized polymers or as a precursor for advanced materials. However, its structure suggests potential in these areas.

The cyclopentane ring, with its non-planar conformation, can impart unique properties to a polymer backbone, such as increased rigidity and thermal stability, when compared to linear aliphatic chains. If this compound were to be functionalized to contain a polymerizable group (e.g., a vinyl or epoxy group), it could serve as a monomer.

For example, if the butyl group were replaced with a functional group capable of polymerization, or if another functional group were introduced onto the cyclopentane ring, the resulting monomer could be used in the synthesis of polyesters or other polymers with tailored properties. The bulky 1-butyl-1-carboxylate substitution would likely influence the polymer's morphology and physical characteristics.

As a precursor for advanced materials, derivatives of this compound could potentially be used in the synthesis of liquid crystals, lubricants, or as components in metal-organic frameworks (MOFs) if the carboxylic acid derivative is used as a ligand. The specific stereochemistry of substituted cyclopentane rings can be crucial in these applications, as seen in related cyclopentane systems.

The following table outlines hypothetical applications and the key structural features that would make this compound a candidate for these roles.

| Potential Application Area | Relevant Structural Feature of Derivative | Potential Properties of Resulting Material |

| Specialized Polymers | Introduction of a polymerizable group (e.g., vinyl, acrylate) | Increased thermal stability, modified solubility, specific optical properties. |

| Advanced Lubricants | Long-chain ester derivatives (via transesterification) | High viscosity index, good thermal and oxidative stability. |

| Liquid Crystals | Functionalization with mesogenic groups | Specific phase transition temperatures and optical anisotropy. |

| Pharmaceutical Intermediates | Chiral resolution and further functionalization | Access to enantiomerically pure building blocks for drug synthesis. |

It is important to reiterate that these applications are speculative and based on the general chemical properties of similar cyclic esters. Dedicated research is needed to explore and validate the use of this compound in advanced materials chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes for Methyl 1-butylcyclopentane-1-carboxylate

The traditional synthesis of esters, often relying on methods like Fischer esterification, is progressively being re-evaluated through the lens of green chemistry. nih.govresearchgate.netmasterorganicchemistry.com Future research will undoubtedly prioritize the development of more sustainable and efficient routes to this compound and related compounds.

One promising avenue is the adoption of solid acid catalysts, such as dried Dowex H+/NaI, which offer the advantages of being reusable, non-toxic, and highly effective, often leading to high yields under mild conditions. nih.gov The use of greener solvents, like acetonitrile, in place of hazardous chlorinated solvents, further exemplifies the shift towards environmentally benign synthesis. jove.com

Biocatalysis represents another significant frontier. wur.nlrsc.orgresearchgate.net The use of enzymes, such as lipases, can offer high selectivity and catalytic activity under mild conditions, reducing the formation of byproducts and aligning with the principles of green chemistry. researchgate.net The microbial conversion of biomass into valuable esters is also an area of active research, aiming to replace petrochemical feedstocks. wur.nl

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Approaches

| Feature | Conventional Methods (e.g., Fischer Esterification) | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids, enzymes (lipases) |

| Solvent | Often hazardous (e.g., chlorinated solvents) | Greener alternatives (e.g., acetonitrile), solvent-free conditions |

| Byproducts | Water, which can limit equilibrium | Minimal byproducts due to high selectivity |

| Energy Input | Often requires elevated temperatures | Milder reaction conditions |

| Sustainability | Lower, due to harsh reagents and waste generation | Higher, due to recyclability and biodegradability of catalysts |

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches for Reactivity Prediction

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of new compounds. The Fischer esterification, a fundamental reaction for producing esters like this compound, proceeds through a multi-step mechanism involving protonation, nucleophilic attack, and elimination. masterorganicchemistry.comscienceinfo.com

Future research will increasingly rely on a synergy between experimental techniques and computational chemistry to unravel the intricate details of these mechanisms. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the thermodynamics and kinetics of esterification reactions, allowing for the calculation of energy barriers and the characterization of transition states. rsc.orgresearchgate.netnih.gov Such computational studies can provide quantitative insights that are difficult to obtain through experiments alone. For instance, DFT calculations can elucidate the role of catalysts and solvents in influencing reaction pathways and energy barriers. researchgate.netnih.gov

This combined approach will enable more accurate predictions of reaction outcomes and facilitate the rational design of more efficient catalytic systems for the synthesis of cyclopentane (B165970) derivatives and other esters.

Development of High-Throughput Synthesis and Screening Methods for Related Compounds

The discovery of new molecules with desired properties is often accelerated by the ability to synthesize and screen large libraries of related compounds. High-throughput experimentation (HTE) has become an indispensable tool in this endeavor. nih.goveurekaselect.comumn.eduingentaconnect.com

For compounds related to this compound, HTE platforms can be employed to rapidly explore a wide range of reaction conditions, including different catalysts, solvents, and temperatures. whiterose.ac.ukresearchgate.netresearchgate.net Automated systems can prepare and analyze hundreds or even thousands of reactions in parallel, significantly reducing the time required for optimization. nih.govsemanticscholar.orgyoutube.com The use of solid-supported reagents can further simplify the purification process in parallel synthesis, allowing for the rapid generation of ester libraries. umn.edu

These high-throughput methods are not only valuable for optimizing the synthesis of a single target molecule but also for discovering new derivatives with enhanced functionalities or novel biological activities.

Table 2: Key Technologies in High-Throughput Synthesis and Screening

| Technology | Application in Ester Synthesis | Advantages |

|---|---|---|

| Parallel Synthesizers | Rapid synthesis of ester libraries by varying alcohol and carboxylic acid components. umn.edu | Increased throughput, rapid exploration of chemical space. |

| Liquid Handling Robots | Automated dispensing of reagents and catalysts for reaction setup. nih.gov | High precision and reproducibility, reduced manual labor. |

| Automated Reaction Platforms | Screening of catalysts and reaction conditions in a systematic manner. whiterose.ac.ukresearchgate.net | Efficient optimization of reaction parameters. |

| In-line/Online Analytics | Real-time monitoring of reaction progress. nih.gov | Immediate feedback for process control and optimization. |

Integration of Artificial Intelligence and Robotics in Synthetic Chemistry for this compound

For the synthesis of this compound, an AI model could be trained on a vast dataset of known esterification reactions to predict the optimal catalyst, solvent, and temperature. This predictive power, combined with robotic platforms, enables the creation of autonomous self-optimizing reactors that can independently conduct experiments, analyze the results, and refine the reaction conditions to maximize yield and efficiency. nih.govsemanticscholar.org These "closed-loop" systems can operate continuously with minimal human intervention, dramatically accelerating the pace of research and development. nih.gov

Expanding the Scope of Derivatization for Enhanced Functionality and Novel Chemical Transformations

The cyclopentane ring is a versatile scaffold found in numerous biologically active molecules. fiveable.me The functionalization of this ring system in derivatives of this compound opens up possibilities for creating new compounds with tailored properties.

Recent advances in C-H functionalization allow for the direct modification of the cyclopentane ring, offering a powerful tool for introducing new functional groups. nih.gov For example, transannular C-H arylation of cyclopentane carboxylic acids has been demonstrated, providing a direct route to novel aryl-substituted derivatives. nih.gov

Furthermore, the ester group itself can serve as a handle for a variety of chemical transformations. It can be converted to other functional groups such as carboxylic acids, amides, or alcohols, providing access to a wide range of derivatives. libretexts.org The exploration of these derivatization strategies will be crucial for unlocking the full potential of this class of compounds in various applications. The development of novel ring-expanding cycloisomerization reactions can also lead to the synthesis of complex bicyclic structures containing functionalized cyclobutane (B1203170) rings from cyclopentane precursors. rsc.org

Q & A

Q. What are the recommended synthetic routes for Methyl 1-butylcyclopentane-1-carboxylate, and what reaction conditions optimize yield?

this compound can be synthesized via esterification or cyclopropanation strategies. A common approach involves reacting cyclopentanecarboxylic acid derivatives with methanol under acidic or basic catalysis. For example:

- Base-mediated esterification : Use sodium ethoxide or potassium tert-butoxide in methanol/ethanol at reflux temperatures to drive the reaction to completion.

- Cyclopropanation : Introduce the butyl group via palladium-catalyzed cross-coupling or alkylation reactions, followed by esterification.

Optimization tips:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors.

- Waste Disposal : Collect organic waste separately and dispose via licensed hazardous waste services. Avoid aqueous dilution due to environmental persistence .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 185.1542 for C₁₁H₂₀O₂) with deviations <2 ppm .

- FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1250 cm⁻¹).

Advanced Research Questions

Q. What strategies mitigate challenges in the stereoselective synthesis of this compound derivatives?

- Chiral Catalysis : Use enantioselective catalysts like Jacobsen’s Co(III)-salen complexes to control cyclopropane ring stereochemistry .

- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to direct regioselectivity during functionalization .

- Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction pathways for desired stereoisomers .

Q. How does the ring strain of cyclopentane derivatives influence the reactivity of this compound in nucleophilic reactions?

The cyclopentane ring introduces ~25 kJ/mol of strain due to non-ideal bond angles, enhancing reactivity:

- Nucleophilic Attack : The strained ring facilitates ring-opening reactions with nucleophiles (e.g., Grignard reagents) at the ester carbonyl group.

- Ring Expansion : Under basic conditions, the compound may undergo Cope elimination or retro-aldol reactions to relieve strain .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor strained intermediates, while higher temperatures promote stable products .

Q. What are the potential applications of this compound in designing bioactive molecules or pharmaceutical intermediates?

- Drug Discovery : The cyclopentane core serves as a rigid scaffold for protease inhibitors (e.g., HCV NS3/4A inhibitors) by mimicking peptide conformations .

- Biological Probes : Functionalize the butyl chain with fluorophores or photoaffinity tags to study enzyme-substrate interactions .

- Material Science : Incorporate into polymers for controlled drug release systems due to hydrolyzable ester linkages .

Q. How can researchers address contradictions in reported toxicity data for this compound?

- In Silico Toxicity Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate LD₅₀ and prioritize in vitro testing .

- In Vitro Assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) in HepG2 or HEK293 cell lines.

- Data Reconciliation : Compare results with structurally similar compounds (e.g., methyl cyclopropanecarboxylates) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.